![molecular formula C12H16N2O6S B7586764 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid](/img/structure/B7586764.png)
2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid is a chemical compound that has been synthesized for various scientific research applications.
Mechanism of Action
The mechanism of action of 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid involves the inhibition of the enzyme carbonic anhydrase. This enzyme is responsible for the conversion of carbon dioxide and water into bicarbonate and protons. Inhibition of this enzyme leads to a decrease in bicarbonate production which can lead to a decrease in blood pressure.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid include a decrease in blood pressure and a decrease in bicarbonate production. It has also been shown to inhibit the growth of certain cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid in lab experiments is its ability to inhibit carbonic anhydrase. This makes it a useful tool for studying the role of this enzyme in various physiological processes. One limitation is that it may not be effective in all types of cancer cells.
Future Directions
For research on 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid include investigating its potential use in combination with other cancer therapies. It may also be useful to study its effects on other physiological processes that involve carbonic anhydrase. Additionally, further research may be needed to determine its effectiveness in different types of cancer cells.
Synthesis Methods
The synthesis method for 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid involves the reaction of 4-chloro-2-nitrophenol with 2-(methylamino)propan-1-ol to form 2-(4-nitrophenoxy)propan-1-ol. This intermediate is then reacted with sodium sulfite to form 2-(4-hydroxyphenoxy)propan-1-ol. The final step involves the reaction of this intermediate with chloroacetic acid to form 2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid.
Scientific Research Applications
2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid has been used in various scientific research applications. It has been studied as a potential treatment for hypertension and heart failure. It has also been investigated for its potential use in cancer therapy as it has been shown to inhibit the growth of certain cancer cells.
properties
IUPAC Name |
2-[4-[[1-(methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O6S/c1-8(12(17)13-2)14-21(18,19)10-5-3-9(4-6-10)20-7-11(15)16/h3-6,8,14H,7H2,1-2H3,(H,13,17)(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APQLTDKSVOTVCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC)NS(=O)(=O)C1=CC=C(C=C1)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[1-(Methylamino)-1-oxopropan-2-yl]sulfamoyl]phenoxy]acetic acid |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.